4-(1-benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane
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Overview
Description
4-(1-Benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane is a complex organic compound that features a benzofuran moiety, a fluorophenyl group, and a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and fluorophenyl intermediates, which are then coupled with a thiazepane precursor under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzofuran and fluorophenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(1-Benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Benzofuran-2-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane
- 4-(1-Benzofuran-2-carbonyl)-7-(2-bromophenyl)-1,4-thiazepane
Uniqueness
4-(1-Benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Biological Activity
4-(1-benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane is a synthetic compound characterized by a unique structural arrangement that combines a thiazepane ring with a benzofuran moiety and a fluorophenyl substituent. This combination of functional groups is believed to enhance its biological activity, particularly in therapeutic applications related to cancer, inflammation, and neurological disorders. The following sections will explore the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C20H18FNOS2, with a molecular weight of approximately 371.49 g/mol. The presence of the benzofuran and thiazepane rings is significant for its reactivity and interaction with biological targets. The chemical structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Compounds containing benzofuran and thiazepane structures have been associated with several pharmacological effects:
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-(Benzylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone | Contains furan and thiazepane rings | Known for significant biological activity |
4-(4-fluorophenyl)-1-[2-hydroxy-2-(3-methyl-1-benzofuran-2-yl)ethyl] | Hybrid compound with antihypertensive effects | Exhibits antioxidant properties |
5-(1-bromothiophen-2-yl) derivatives | Shares thiophene moiety | Studied for potential anticancer applications |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of benzofuran derivatives, including those related to the thiazepane structure. For instance:
- Anticancer Activity : A study demonstrated that benzofuran derivatives exhibited remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values as low as 0.1 μM . This suggests that modifications in the benzofuran ring can significantly impact biological activity.
- Antimicrobial Properties : Research on similar benzofuran compounds indicated promising antimicrobial activities against various pathogens, including M. tuberculosis and C. albicans. The presence of specific functional groups was crucial for enhancing these activities .
- In Vivo Studies : In vivo testing using murine models has shown that certain benzofuran derivatives can effectively reduce tumor growth without significant toxicity to normal tissues . This highlights the therapeutic potential of compounds like this compound.
Properties
IUPAC Name |
1-benzofuran-2-yl-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2S/c21-16-7-3-2-6-15(16)19-9-10-22(11-12-25-19)20(23)18-13-14-5-1-4-8-17(14)24-18/h1-8,13,19H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGFACXKIVBQLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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